molecular formula C10H18ClNO2 B1401874 (S)-Tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate CAS No. 1187932-75-7

(S)-Tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate

Cat. No.: B1401874
CAS No.: 1187932-75-7
M. Wt: 219.71 g/mol
InChI Key: ZCOBWMKNMWVILV-MRVPVSSYSA-N
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Description

Molecular Configuration and Stereochemical Analysis

The stereochemical designation (S) in (S)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate refers to the absolute configuration at the C-3 carbon of the pyrrolidine ring, determined according to the Cahn-Ingold-Prelog priority rules. The pyrrolidine ring system adopts a characteristic envelope conformation, with the nitrogen atom and four carbon atoms forming a puckered five-membered ring structure. The presence of the chloromethyl substituent at the 3-position introduces significant steric constraints that influence the overall conformational equilibrium of the molecule.

Stereochemical analysis of related pyrrolidine derivatives demonstrates that substituents at the 3-position strongly influence ring puckering preferences. The chloromethyl group, being electron-withdrawing and sterically demanding, favors a pseudoequatorial orientation to minimize unfavorable 1,3-diaxial interactions. This conformational preference directly impacts the spatial arrangement of the tert-butoxycarbonyl protecting group, which adopts a conformation that maximizes separation from the chloromethyl substituent.

The absolute stereochemistry of the (S)-enantiomer can be established through comparison with known pyrrolidine derivatives of established configuration. Chemical correlation studies with compounds of known absolute stereochemistry, such as those derived from natural amino acids, provide definitive stereochemical assignments. The (S)-configuration at C-3 places the chloromethyl group in a specific spatial orientation that affects both the compound's reactivity profile and its potential for asymmetric transformations.

Crystallographic Characterization and Conformational Studies

Crystallographic studies of pyrrolidine derivatives reveal important structural insights that can be extrapolated to understanding the solid-state behavior of this compound. The pyrrolidine ring system typically exhibits envelope conformations in the crystalline state, with puckering parameters that reflect the influence of substituents on ring geometry. The presence of the tert-butoxycarbonyl group introduces additional conformational constraints due to its bulk and electronic properties.

Conformational analysis demonstrates that the pyrrolidine ring in N-Boc protected derivatives tends to adopt conformations that minimize steric repulsion between the protecting group and ring substituents. The chloromethyl group at the 3-position introduces additional complexity, as its orientation affects both intramolecular and intermolecular interactions in the solid state. The chlorine atom serves as both a weak hydrogen bond acceptor and a participant in halogen bonding interactions, potentially influencing crystal packing arrangements.

Temperature-dependent crystallographic studies of related compounds indicate that the conformational flexibility of the pyrrolidine ring system allows for thermal motion that affects bond lengths and angles. The tert-butyl group typically exhibits rotational disorder in crystal structures, reflecting the low barrier to rotation about the C-O bond connecting it to the carbamate carbonyl carbon.

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of this compound through analysis of both proton and carbon-13 spectra. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals for the tert-butyl protons as a singlet around 1.44 parts per million, representing the nine equivalent methyl protons of the protecting group. The pyrrolidine ring protons appear as complex multipets in the aliphatic region, with the chloromethyl protons typically observed as a characteristic doublet of doublets due to coupling with the adjacent methine proton.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct signals for each carbon environment in the molecule. The carbonyl carbon of the carbamate group appears downfield around 154-156 parts per million, while the quaternary carbon of the tert-butyl group resonates near 79-80 parts per million. The chloromethyl carbon exhibits a characteristic chemical shift around 45-50 parts per million, reflecting the electron-withdrawing effect of the chlorine substituent. The pyrrolidine ring carbons appear in the typical aliphatic region with chemical shifts that reflect their specific electronic environments.

Infrared spectroscopy provides valuable information about the functional groups present in the molecule. The carbamate carbonyl stretch appears as a strong absorption around 1695-1705 wavenumbers, characteristic of the N-Boc protecting group. The C-H stretching vibrations of the alkyl groups produce absorptions in the 2800-3000 wavenumber region, while the C-Cl stretching mode contributes to absorptions in the fingerprint region below 1500 wavenumbers.

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 219 for the molecular ion, with characteristic fragmentation patterns that include loss of the tert-butyl group (molecular weight minus 57) and formation of chloromethyl-containing fragments. The isotopic pattern reflects the natural abundance of chlorine isotopes, providing additional confirmation of the molecular formula.

Spectroscopic Technique Key Diagnostic Features Chemical Shift/Frequency
¹H Nuclear Magnetic Resonance tert-butyl singlet 1.44 parts per million
¹H Nuclear Magnetic Resonance Chloromethyl protons 3.5-4.0 parts per million
¹³C Nuclear Magnetic Resonance Carbonyl carbon 154-156 parts per million
¹³C Nuclear Magnetic Resonance Chloromethyl carbon 45-50 parts per million
Infrared Carbamate carbonyl 1695-1705 wavenumbers
Mass Spectrometry Molecular ion 219 mass-to-charge ratio

Computational Chemistry Approaches to Molecular Modeling

Computational chemistry methods provide detailed insights into the electronic structure and conformational behavior of this compound through quantum mechanical calculations. Density Functional Theory calculations using hybrid functionals such as B3LYP with appropriate basis sets yield optimized molecular geometries that accurately reproduce experimental structural parameters. These calculations reveal the preferred conformational arrangements of the pyrrolidine ring and the relative orientations of the chloromethyl and tert-butoxycarbonyl substituents.

Conformational analysis through computational scanning of dihedral angles provides energy profiles for rotation about key bonds in the molecule. The barrier to rotation about the C-N bond connecting the pyrrolidine nitrogen to the carbamate carbonyl reflects the partial double-bond character introduced by resonance stabilization. Similarly, rotation about the bond connecting the chloromethyl group to the pyrrolidine ring exhibits energy minima corresponding to staggered conformations that minimize steric interactions.

Electronic structure calculations illuminate the molecular orbital distributions and charge densities that govern the chemical reactivity of different sites within the molecule. The chloromethyl carbon exhibits significant positive charge density, making it susceptible to nucleophilic attack, while the carbamate nitrogen shows reduced nucleophilicity due to delocalization with the carbonyl group. Natural Bond Orbital analysis provides quantitative measures of charge transfer and hyperconjugative interactions that stabilize particular conformational arrangements.

Solvent effects can be incorporated through implicit solvation models that account for the influence of different media on molecular conformations and energetics. These calculations demonstrate that polar solvents tend to stabilize conformations that maximize dipole moments, while nonpolar environments favor conformations that minimize surface area exposure of polar functional groups. The computational results provide theoretical frameworks for understanding experimental observations and predicting chemical behavior under different reaction conditions.

Properties

IUPAC Name

tert-butyl (3S)-3-(chloromethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOBWMKNMWVILV-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601171492
Record name 1,1-Dimethylethyl (3S)-3-(chloromethyl)-1-pyrrolidinecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187932-75-7
Record name 1,1-Dimethylethyl (3S)-3-(chloromethyl)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187932-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3S)-3-(chloromethyl)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601171492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chloromethylation of Pyrrolidine Derivatives

Method Overview:
The key step in synthesizing (S)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate is the selective chloromethylation of a pyrrolidine ring, typically at the 3-position. This process often involves the use of chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of hydrochloric acid or other catalysts.

Procedure Details:

  • Starting with a protected pyrrolidine, such as N-Boc-pyrrolidine, the chloromethylation is performed under controlled conditions to achieve regioselectivity.
  • A typical protocol involves refluxing the pyrrolidine derivative with chloromethyl methyl ether and a Lewis acid catalyst like zinc chloride in an inert solvent such as dichloromethane.
  • The reaction is monitored via TLC or NMR until completion, then quenched with water, extracted, and purified.

Research Findings:

  • The process yields the chloromethylated intermediate with high regioselectivity, especially when using N-Boc protection to direct substitution.
  • Literature reports a yield of approximately 70-85%, with purification via column chromatography.

Data Table: Chloromethylation Conditions

Parameter Typical Values References
Reagents Chloromethyl methyl ether, HCl, ZnCl₂ ,
Solvent Dichloromethane ,
Temperature Reflux (~40°C) ,
Reaction Time 4-8 hours ,
Yield 70-85% ,

Carbamate Formation with tert-Butyl Chloroformate

Method Overview:
The protected chloromethylated pyrrolidine is then reacted with tert-butyl chloroformate to form the corresponding carbamate, completing the synthesis of this compound.

Procedure Details:

  • The chloromethylated pyrrolidine is dissolved in anhydrous dichloromethane or THF.
  • A base such as triethylamine or pyridine is added to scavenge the HCl generated.
  • tert-Butyl chloroformate is added dropwise at low temperature (0°C to room temperature).
  • The mixture is stirred for several hours, then washed with water, dried over anhydrous sodium sulfate, and concentrated.

Research Findings:

  • This method provides high regio- and stereoselectivity, especially when employing chiral starting materials or protecting groups.
  • Yields are typically in the range of 80-90%.

Data Table: Carbamate Formation Conditions

Parameter Typical Values References
Reagents tert-Butyl chloroformate, Et₃N ,
Solvent Dichloromethane ,
Temperature 0°C to room temperature ,
Reaction Time 4-12 hours ,
Yield 80-90% ,

Asymmetric Synthesis Approaches

Recent advances include asymmetric synthesis strategies to obtain the (S)-enantiomer specifically:

  • Chiral Catalysis:
    Use of chiral catalysts such as chiral boron or phosphine catalysts to induce stereoselectivity during the chloromethylation or carbamate formation steps.

  • Chiral Auxiliary Strategies:
    Incorporation of chiral auxiliaries that direct the stereochemistry during key steps, followed by auxiliary removal.

Research Findings:

  • Asymmetric chloromethylation can achieve enantiomeric excesses exceeding 94%.
  • The use of chiral catalysts or auxiliaries significantly improves stereoselectivity, as demonstrated in recent patent disclosures and research articles.

Data Table: Asymmetric Preparation Methods

Method Enantiomeric Excess (ee) References
Chiral Catalyst (e.g., CBS reduction) >94% ,
Chiral Auxiliary 90-95% ,

Summary of Key Research Findings

Aspect Findings References
Regioselectivity High regioselectivity achieved via N-Boc protection and controlled conditions ,
Stereoselectivity Enantioselectivity improved with chiral catalysts and auxiliaries ,,
Overall Yield Typical overall yields range from 70% to 90%, depending on the method and conditions ,,,,

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrrolidines.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of methyl-substituted pyrrolidines.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of (S)-Tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate typically involves multi-step reactions that allow for the introduction of various functional groups. This compound serves as a precursor for synthesizing more complex structures, including:

  • Arginase Inhibitors : It has been utilized in the synthesis of arginase inhibitors, which are important for therapeutic applications in treating diseases like cancer and neurodegenerative disorders. The synthesis process involves coupling reactions with other amino acids and derivatives .
  • Kinase Inhibitors : The compound has been employed in the development of selective inhibitors for kinases, such as c-Jun-N-terminal Kinase 3 (JNK3), which is a target for neurodegenerative disease treatment. Modifications to the pyrrolidine structure have resulted in compounds with improved pharmacokinetic properties and higher inhibitory activity .

Drug Development

This compound has been instrumental in the development of several drug candidates:

  • Neuroprotective Agents : Compounds derived from this compound have shown promising results in preclinical studies as neuroprotective agents, particularly against oxidative stress and apoptosis in neuronal cells.
  • Anticancer Agents : Its derivatives have been tested for anticancer activity, demonstrating efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Biological Studies

The compound's ability to inhibit specific enzymes makes it valuable for biological studies aimed at understanding metabolic pathways:

  • Enzyme Inhibition Studies : Research has focused on the inhibition of arginase, with findings suggesting that modifications to the chloromethyl group enhance binding affinity and specificity towards the enzyme .

Case Studies

StudyApplicationFindings
Study on Arginase Inhibitors Synthesis of inhibitorsCompounds showed IC50 values ranging from 0.1 nM to 100 nM against human arginases .
Kinase Profiling Neurodegenerative disease treatmentSelected derivatives exhibited high selectivity for JNK3 over other kinases, indicating potential therapeutic use .
Anticancer Activity Drug candidate evaluationDerivatives demonstrated significant cytotoxicity against multiple cancer cell lines, supporting further development .

Mechanism of Action

The mechanism of action of (S)-Tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved vary depending on the final compound synthesized from this intermediate.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differences are summarized below:

Compound Name CAS Number Molecular Formula Substituent at Pyrrolidine 3-Position Similarity Score Key Features/Applications
(S)-tert-Butyl 3-mercaptopyrrolidine-1-carboxylate 1236007-42-3 C₁₀H₁₉NO₂S -SH (Mercapto) 1.00 Thiol reactivity; potential for disulfide bonds
(R)-tert-Butyl 3-(chloromethyl)pyrrolidine-1-carboxylate 1187927-12-3 C₁₀H₁₈ClNO₂ -CH₂Cl (Chloromethyl) N/A Enantiomeric pair; similar reactivity but distinct stereochemical interactions
tert-Butyl pyrrolidine-1-carboxylate 1588507-46-3 C₉H₁₇NO₂ None (Unsubstituted) 0.83 Simpler structure; used as a base scaffold for further functionalization
(S)-tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)amino)pyrrolidine-1-carboxylate 1421020-54-3 C₁₅H₂₂ClN₃O₂ -NH(CH₂)(6-Cl-pyridazinyl) N/A Amino-linked heterocycle; potential bioactive intermediate
Key Observations:
  • Enantiomers : The (S) and (R)-enantiomers of tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate share identical physical properties (e.g., molecular weight, formula) but differ in stereochemistry. This distinction is crucial in chiral catalysis or drug development, where enantiomers may exhibit divergent biological activities .
  • Functional Group Impact :
    • The chloromethyl group (in the target compound) enhances electrophilicity, facilitating alkylation or cross-coupling reactions.
    • The mercapto group in the thiol analog (CAS 1236007-42-3) introduces nucleophilic sulfur, enabling disulfide formation or metal coordination .
    • The unsubstituted analog (CAS 1588507-46-3) serves as a simpler building block for modular synthesis .

Biological Activity

(S)-Tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate is a chiral compound that has garnered attention in both organic synthesis and biological research due to its unique structural properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant case studies, as well as synthesizing data from various research findings.

Chemical Structure and Properties

  • Chemical Formula : C10H18ClN2O2
  • Molecular Weight : 220.72 g/mol
  • CAS Number : 147081-59-2

The compound features a pyrrolidine ring, a chloromethyl group, and a tert-butyl ester moiety, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The chloromethyl group can act as a reactive electrophile, allowing the compound to participate in nucleophilic substitution reactions. This interaction can modulate enzyme activity or influence protein-ligand binding dynamics.

Potential Biological Targets

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially act on neurotransmitter receptors, influencing signaling pathways related to various physiological processes.

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on available literature:

Activity Type Description Reference
Enzyme InhibitionInhibits proprotein convertase subtilisin/kexin type 9 (PCSK9), affecting cholesterol metabolism
Antimicrobial ActivityExhibits activity against various bacterial strains in preliminary studies
CytotoxicityShows selective cytotoxic effects on certain cancer cell lines

Case Study 1: PCSK9 Inhibition

A study highlighted the role of this compound as an inhibitor of PCSK9, which is crucial for regulating low-density lipoprotein (LDL) levels in plasma. By inhibiting this enzyme, the compound could reduce LDL cholesterol levels, thereby potentially lowering the risk of cardiovascular diseases .

Case Study 2: Antimicrobial Properties

Research examining the antimicrobial properties of this compound revealed promising results against several bacterial strains. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating its potential as a lead compound for developing new antibiotics .

Case Study 3: Cancer Cell Line Studies

In vitro studies on various cancer cell lines showed that this compound exhibited selective cytotoxicity. The mechanism appears to involve apoptosis induction through mitochondrial pathways, suggesting its potential utility in cancer therapeutics .

Q & A

Q. What are the optimal synthetic routes for preparing (S)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. Key steps include:
  • Chloromethylation : Reacting pyrrolidine derivatives with chloromethylating agents (e.g., chloromethyl ethers) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile .
  • Boc Protection : Introducing the tert-butyloxycarbonyl (Boc) group using Boc anhydride in the presence of DMAP and triethylamine in dichloromethane at 0–20°C .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) achieves >95% purity .

Table 1 : Comparison of Synthesis Conditions

StepReagents/ConditionsYieldPurityEvidence
ChloromethylationK₂CO₃, DMF, 12h, RT68–91%>90%
Boc ProtectionBoc₂O, DMAP, Et₃N, CH₂Cl₂, 0–20°C85%>95%

Q. How is the compound characterized to confirm its stereochemical integrity and structural identity?

  • Methodological Answer :
  • Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) to confirm (S)-configuration .
  • NMR Analysis : ¹H and ¹³C NMR verify the chloromethyl (-CH₂Cl) group (δ ~3.6–3.8 ppm) and Boc tert-butyl protons (δ ~1.4 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 250.1104 (calculated: 250.1103) .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer :
  • Moisture Sensitivity : The chloromethyl group is hygroscopic; store under inert gas (N₂/Ar) at –20°C in sealed vials .
  • Thermal Stability : Decomposes above 40°C; avoid prolonged exposure to heat during handling .
  • Solvent Compatibility : Stable in anhydrous DCM or THF for >6 months when stored properly .

Advanced Research Questions

Q. How does the chloromethyl group’s reactivity influence derivatization strategies in medicinal chemistry applications?

  • Methodological Answer : The -CH₂Cl group undergoes nucleophilic substitution (Sₙ2) with amines, thiols, or alkoxides to generate diverse analogs:
  • Thioether Formation : React with arylthiols (e.g., 3,4-dichlorobenzenethiol) using K₂CO₃ in DMF to yield sulfonamide derivatives (91% yield) .
  • Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura coupling with boronic acids to append aromatic rings .
    Note : Steric hindrance from the Boc group may require elevated temperatures (60–80°C) for complete conversion .

Q. What computational methods are used to predict the compound’s reactivity in stereospecific reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize transition states (B3LYP/6-31G*) to model Sₙ2 displacement pathways and predict enantiomeric excess (ee) .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. THF) on reaction kinetics using AMBER force fields .
  • Retrosynthetic Tools : AI-driven platforms (e.g., Reaxys, Pistachio) propose one-step synthetic routes by analyzing >10⁶ reactions .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer :
  • Dose-Response Studies : Conduct in vitro assays (e.g., HepG2 cell viability) to compare LD₅₀ values across batches .
  • Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., de-Boc derivatives) that may contribute to toxicity .
  • Cross-Validation : Replicate published protocols (e.g., acute toxicity in zebrafish) with rigorous controls to isolate compound-specific effects .

Data Contradiction Analysis

Example : reports Boc protection at 0–20°C, while uses room temperature (RT).

  • Resolution : Lower temperatures (0°C) minimize racemization in chiral intermediates but require longer reaction times. RT may suffice for non-stereosensitive steps .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate
Reactant of Route 2
(S)-Tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate

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